molecular formula C10H15N3O2 B2768447 4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]morpholine CAS No. 1197900-26-7

4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]morpholine

Cat. No.: B2768447
CAS No.: 1197900-26-7
M. Wt: 209.249
InChI Key: PAJXOLYFZZURHI-UHFFFAOYSA-N
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Description

4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]morpholine is a heterocyclic compound that features a morpholine ring substituted with a 3-cyclopropyl-1,2,4-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]morpholine typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One efficient method is the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of the 1,2,4-oxadiazole core without the need for protective groups.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve high yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxadiazole derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring or the morpholine moiety.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction could produce partially or fully reduced derivatives of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]morpholine involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,2,4-oxadiazole derivatives, such as:

Uniqueness

4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group and the morpholine ring differentiates it from other oxadiazole derivatives, potentially offering unique interactions with biological targets and novel applications in materials science.

Properties

IUPAC Name

4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-2-8(1)10-11-9(15-12-10)7-13-3-5-14-6-4-13/h8H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJXOLYFZZURHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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